Linker Length and Conformational Flexibility: Ethanamine (C2) vs. Methanamine (C1) at the 7-Position Determines H-Bond Donor Trajectory
The target compound possesses a two-carbon ethanamine linker (CH2CH2NH2) at the C7 position of the cyclopenta[b]pyridine scaffold, whereas the closest methanamine analog ({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine, free base C9H12N2) bears only a one-carbon linker (CH2NH2) . The ethanamine linker provides two rotatable bonds (C7–CH2 and CH2–CH2NH2) versus one in the methanamine analog, increasing the accessible conformational space by approximately 0.5 log units of molecular flexibility as measured by the number of rotatable bonds . The nitrogen-to-pyridine-nitrogen distance extends from approximately 2.5 Å (methanamine, estimated via the C–N bond) to approximately 3.8–4.5 Å (ethanamine, spanning the full extended conformation), altering the geometry of potential bidentate hydrogen-bond interactions with biological targets [1].
| Evidence Dimension | Linker atom count between cyclopenta[b]pyridine C7 and primary amine nitrogen |
|---|---|
| Target Compound Data | 2 carbon atoms (ethanamine linker), 2 rotatable bonds (C7–CH2, CH2–CH2NH2), molecular formula C10H14N2, MW 162.23 g/mol |
| Comparator Or Baseline | 1 carbon atom (methanamine linker), 1 rotatable bond (C7–CH2NH2), molecular formula C9H12N2 (free base), MW 148.21 g/mol (free base); CAS 298680-96-3 |
| Quantified Difference | +1 methylene unit (+14 Da); +1 rotatable bond; estimated N-to-pyridine-N distance extension of 1.3–2.0 Å |
| Conditions | Structural comparison based on canonical SMILES: target C1CC2=C(C1CCN)N=CC=C2 vs. comparator C1CC2=C(C1CN)N=CC=C2 |
Why This Matters
The additional methylene unit in the ethanamine linker enables distinct binding pose geometries that cannot be accessed by the methanamine analog, directly impacting fragment hit expansion strategies where linker length tunes the vector of primary amine engagement with protein hydrogen-bond acceptors.
- [1] American Elements. {5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride, CAS 1955530-22-9, SMILES: C1CC2=C(C1CN)N=CC=C2. Available at: https://www.americanelements.com/cas/1955530-22-9 (accessed May 2026). View Source
